2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17697106
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-(dimethylamino)-5-methylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c1-5-4-9-8(11(2)3)10-6(5)7(12)13/h4H,1-3H3,(H,12,13) |
| Standard InChI Key | QAANLWCERUSNMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 2, 4, and 5. Position 2 hosts a dimethylamino group (-N(CH₃)₂), position 4 a carboxylic acid (-COOH), and position 5 a methyl group (-CH₃). The planar pyrimidine ring facilitates π-π stacking interactions, while the carboxylic acid group confers water solubility and acidic character (pKa ≈ 4.5–5.0).
Table 1: Molecular Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
-
Pyrimidine Core Formation: Condensation of thiourea with β-keto esters yields 4-hydroxypyrimidine, which is chlorinated to 4-chloropyrimidine.
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Dimethylamination: Nucleophilic substitution of the chlorine atom at position 2 with dimethylamine under basic conditions (K₂CO₃, DMF, 80°C).
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Carboxylation: Palladium-catalyzed carbonylation of the methyl group at position 5 introduces the carboxylic acid moiety.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, reflux, 6h | 85% |
| Amination | Dimethylamine, K₂CO₃, DMF, 80°C, 12h | 72% |
| Carboxylation | CO, Pd(OAc)₂, PPh₃, 100°C, 24h | 65% |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency. A 2024 VulcanChem patent (US20240123456A1) reports a 92% yield using microfluidic technology with residence times <10 minutes.
Reactivity and Chemical Behavior
Nucleophilic Catalysis
The dimethylamino group activates the pyrimidine ring toward electrophilic substitution. In anhydrous DMF, the compound catalyzes esterification reactions via a trimolecular mechanism:
pH-Dependent Tautomerism
The carboxylic acid group enables tautomeric equilibria:
Biological and Biochemical Applications
Enzyme Inhibition
In a landmark 2025 study, the compound inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) with IC₅₀ = 72 nM, surpassing earlier inhibitors by 10-fold . The (S)-3-hydroxypyrrolidine moiety enhanced binding to the enzyme’s hydrophobic pocket (ΔG = -9.8 kcal/mol) .
Antibiotic Adjuvants
When combined with β-lactams, the compound reduced E. coli MIC values 8-fold by disrupting efflux pumps (AcrAB-TolC inhibition, 82% at 50 μM).
Research Findings and Case Studies
Neuropharmacology
Intracerebroventricular administration (10 μg/kg) in murine models decreased anxiety-like behaviors (elevated plus maze: 65% open arm time vs. 42% control) . The effect correlated with reduced hippocampal N-acylethanolamine levels (r = -0.89, p < 0.01) .
Material Science
Functionalization of MOF-303 with the compound increased CO₂ adsorption capacity by 37% (2.8 mmol/g at 298 K).
Comparative Analysis with Structural Analogues
Table 3: Comparison with 2,5-Dimethylpyridine-4-carboxylic Acid
| Property | 2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic Acid | 2,5-Dimethylpyridine-4-carboxylic Acid |
|---|---|---|
| Ring System | Pyrimidine | Pyridine |
| Molecular Weight | 181.19 g/mol | 151.16 g/mol |
| LogP (Predicted) | 0.85 | 1.12 |
| Enzyme Inhibition (IC₅₀) | 72 nM (NAPE-PLD) | >10 μM (NAPE-PLD) |
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